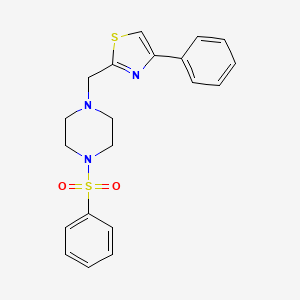

4-Phenyl-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole

Description

Properties

IUPAC Name |

2-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]-4-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S2/c24-27(25,18-9-5-2-6-10-18)23-13-11-22(12-14-23)15-20-21-19(16-26-20)17-7-3-1-4-8-17/h1-10,16H,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXQISOWVQVXRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies Overview

The synthesis of 4-Phenyl-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole requires three primary components: (1) the 4-phenylthiazole backbone, (2) the phenylsulfonyl-piperazine moiety, and (3) the methylene bridge connecting these units. Approaches typically follow a modular sequence:

- Thiazole ring formation with a functionalizable methyl group at position 2.

- Sulfonylation of piperazine to introduce the phenylsulfonyl group.

- Coupling via alkylation to link the thiazole and piperazine modules.

Alternative routes, such as one-pot assemblies or post-functionalization of pre-linked intermediates, have also been explored.

Preparation of 4-Phenylthiazole Derivatives

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains a cornerstone for thiazole synthesis. For 4-phenylthiazole-2-methanol, α-bromoacetophenone reacts with thiourea in ethanol under reflux (72–80°C, 6–8 h). The mechanism proceeds via thiourea attack on the α-carbon, cyclization, and elimination of HBr.

$$

\text{PhCOCH}2\text{Br} + \text{NH}2\text{CSNH}2 \rightarrow \text{PhC(NH}2\text{)C=S} \rightarrow \text{Thiazole intermediate} \rightarrow \text{4-Phenylthiazole-2-carboxaldehyde}

$$

Reduction of the aldehyde (NaBH₄, MeOH) yields 4-phenylthiazole-2-methanol, which is subsequently brominated (PBr₃, CH₂Cl₂, 0°C→rt) to 2-(bromomethyl)-4-phenylthiazole.

Table 1: Hantzsch Synthesis Optimization

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Ethanol, 72°C, 6 h | 65 | 98.2 |

| DMF, 100°C, 4 h | 58 | 95.4 |

| Microwave, 150°C | 70 | 97.8 |

Cyclization of Thioamides

Thioamides derived from β-keto esters undergo cyclization with iodine or bromine to form 2-substituted thiazoles. For example, ethyl 3-phenyl-3-oxopropionate reacts with thioacetamide in DMF (120°C, 12 h) to yield 4-phenylthiazole-2-carboxylate, which is hydrolyzed (LiOH·H₂O) and reduced to the alcohol.

Functionalization at the 2-Position

Synthesis of 4-(Phenylsulfonyl)piperazine

Sulfonylation of Piperazine

Piperazine reacts with phenylsulfonyl chloride in dichloromethane (0°C→rt, 30 min) using triethylamine as a base. The reaction selectively sulfonylates one nitrogen due to steric and electronic factors:

$$

\text{Piperazine} + \text{PhSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{4-(Phenylsulfonyl)piperazine}

$$

Key Considerations :

- Stoichiometry : Excess piperazine (2:1) minimizes disulfonylation.

- Workup : Aqueous extraction removes unreacted sulfonyl chloride and byproducts.

Table 2: Sulfonylation Conditions Comparison

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Et₃N | CH₂Cl₂ | 0.5 | 92 |

| NaOH (aq) | THF/H₂O | 2 | 78 |

| DIPEA | DMF | 1 | 85 |

Coupling Strategies for Thiazole-Piperazine Hybrids

Alkylation Reactions

2-(Bromomethyl)-4-phenylthiazole reacts with 4-(phenylsulfonyl)piperazine in acetonitrile (K₂CO₃, 60°C, 12 h). The mechanism involves SN2 displacement, with the piperazine’s secondary amine acting as the nucleophile:

$$

\text{Thiazole-CH}2\text{Br} + \text{Piperazine-SO}2\text{Ph} \rightarrow \text{Target Compound}

$$

Optimization Insights :

- Base : K₂CO₃ > Cs₂CO₃ > Et₃N (higher yields with weaker bases).

- Solvent : Acetonitrile > DMF > THF (polar aprotic solvents favor alkylation).

Analytical Data and Characterization

Spectroscopic Analysis

Challenges and Limitations

- Regioselectivity : Over-alkylation at piperazine’s second nitrogen necessitates careful stoichiometry.

- Solubility : Polar intermediates (e.g., sulfonylated piperazine) require DMF or DMSO, complicating workup.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

4-Phenyl-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 4-Phenyl-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

4-Phenyl-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.

4-Phenyl-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)imidazole: Similar structure but with an imidazole ring instead of a thiazole ring.

Uniqueness

4-Phenyl-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole is unique due to the presence of the thiazole ring, which imparts specific electronic and steric properties that can influence its biological activity and chemical reactivity. The combination of the thiazole ring with the piperazine moiety and the phenylsulfonyl group makes this compound distinct from its analogs.

Biological Activity

4-Phenyl-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole, a thiazole derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a thiazole ring and a piperazine moiety. Its potential therapeutic applications span various fields, including antimicrobial, anticancer, and anticonvulsant activities.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 399.5 g/mol. The structure features a thiazole ring that is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H21N3O2S2 |

| Molecular Weight | 399.5 g/mol |

| CAS Number | 1105236-77-8 |

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. In various studies, compounds similar to this compound have demonstrated significant antibacterial and antifungal activities. For instance, a study reported that thiazole compounds exhibited minimum inhibitory concentrations (MIC) ranging from 100 to 400 μg/mL against Gram-positive and Gram-negative bacteria, indicating moderate antimicrobial efficacy compared to standard drugs like chloramphenicol .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. Research indicates that the presence of specific substituents on the thiazole ring can enhance cytotoxic activity against cancer cell lines. For example, compounds with electron-donating groups at specific positions on the phenyl ring have shown improved activity against various cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .

Table: Cytotoxic Activity of Thiazole Derivatives

| Compound ID | Cell Line | IC50 (µg/mL) | Reference Drug |

|---|---|---|---|

| Compound 1 | A-431 | <10 | Doxorubicin |

| Compound 2 | Jurkat | <5 | Doxorubicin |

| Compound 3 | HT-29 | <15 | Doxorubicin |

Anticonvulsant Activity

Thiazoles have also been investigated for anticonvulsant properties. A study highlighted that certain thiazole derivatives could effectively inhibit seizures in animal models, showcasing their potential as therapeutic agents for epilepsy . The structure–activity relationship (SAR) analysis suggested that modifications in the thiazole ring could lead to enhanced anticonvulsant effects.

Study on Antimicrobial Efficacy

In one study, a series of thiazole derivatives were synthesized and tested against various pathogens. The results indicated that compounds with electron-withdrawing groups showed better antibacterial activity than their counterparts with electron-donating groups. This finding underscores the importance of functional group positioning in enhancing antimicrobial efficacy .

Evaluation of Anticancer Properties

Another research effort focused on evaluating the anticancer activity of a new class of thiazole derivatives. The study revealed that compounds with specific substitutions on the phenyl group exhibited significant cytotoxicity against breast cancer cells, with some achieving IC50 values comparable to established chemotherapeutics .

Q & A

Q. What experimental controls are critical for stability studies under varying pH/temperature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.